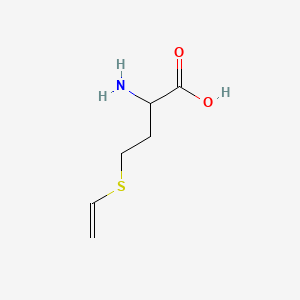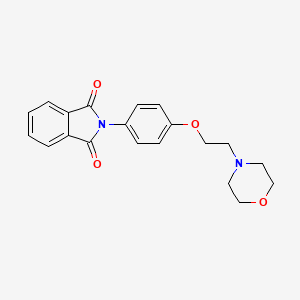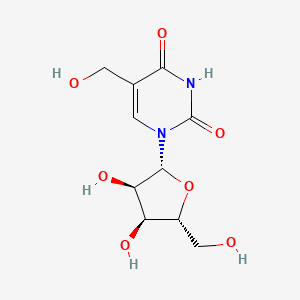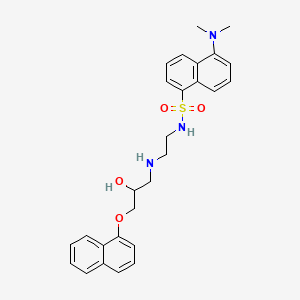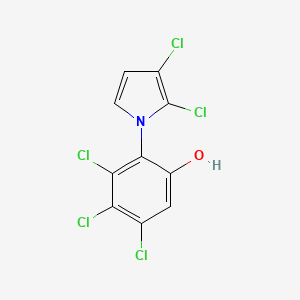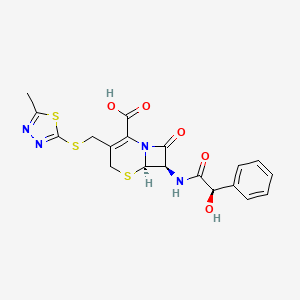![molecular formula C24H37Na3O10S2 B1210475 Acido ursulcolico [Italian] CAS No. 89232-83-7](/img/structure/B1210475.png)
Acido ursulcolico [Italian]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acido ursulcolico, known in English as ursodeoxycholic acid, is a secondary bile acid produced in humans and other species through the metabolism of intestinal bacteria. It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, which is the origin of its name . Ursodeoxycholic acid is used to treat or prevent several diseases of the liver or bile ducts .
准备方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the use of catalysts and specific reaction conditions to achieve the desired stereochemistry . The synthetic route typically includes the following steps:
Epimerization: Chenodeoxycholic acid is treated with a base to induce epimerization at the 7-position, converting it to ursodeoxycholic acid.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ursodeoxycholic acid.
Industrial Production Methods: Industrial production of ursodeoxycholic acid involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. The process includes:
Raw Material Preparation: Chenodeoxycholic acid is sourced or synthesized.
Reaction Optimization: Reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure it meets pharmaceutical standards.
化学反应分析
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: Ursodeoxycholic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of ursodeoxycholic acid, and substituted compounds with different functional groups .
科学研究应用
Ursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It is studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: It is used in the formulation of pharmaceuticals and as a research tool in drug development.
作用机制
Ursodeoxycholic acid exerts its effects through several mechanisms:
Cholesterol Regulation: It reduces the rate of cholesterol absorption in the intestine and breaks up micelles containing cholesterol.
Hydrophobicity Index: It changes the hydrophobicity index of the bile acid pool, displacing more toxic bile acids.
Molecular Targets: Ursodeoxycholic acid acts on the farnesoid X receptor and upregulates membrane transport proteins involved in biliary secretion.
相似化合物的比较
Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.
Cholic Acid: Another primary bile acid with different hydrophobicity and toxicity profiles.
Oleanolic Acid: A pentacyclic triterpenoid with similar anti-inflammatory and hepatoprotective properties.
Uniqueness: Ursodeoxycholic acid is unique due to its specific stereochemistry, which imparts distinct biological properties, including better tolerance and specific therapeutic effects in liver diseases .
属性
IUPAC Name |
trisodium;(4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/t14-,15+,16-,17-,18?,19?,20?,22?,23+,24-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNVFQGDTHVNHO-AZCDSPEWSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Na3O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008730 |
Source


|
| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89232-83-7 |
Source


|
| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)

